An In-depth Technical Guide to the Chemical Structure of Metoprolol Acid-d5
An In-depth Technical Guide to the Chemical Structure of Metoprolol Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Metoprolol Acid-d5. Metoprolol Acid is a primary metabolite of the widely prescribed beta-blocker, metoprolol.[1] The deuterated isotopologue, Metoprolol Acid-d5, serves as a critical internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[2] Its use ensures accuracy and precision in pharmacokinetic and metabolic profiling of metoprolol by correcting for variability during sample preparation and analysis.[2]
Chemical Identity and Properties
Metoprolol Acid-d5 is structurally analogous to Metoprolol Acid, with five deuterium atoms incorporated into the propoxy side chain.[3][4] This isotopic labeling results in a distinct mass shift, facilitating its use as an internal standard, while maintaining nearly identical chemical and physical properties to the unlabeled compound.
| Identifier | Value | Source |
| IUPAC Name | 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | PubChem |
| CAS Number | 1215404-47-9 | Santa Cruz Biotechnology, Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₆D₅NO₄ | Santa Cruz Biotechnology |
| Molecular Weight | 272.35 g/mol | PubChem |
| InChI Key | PUQIRTNPJRFRCZ-FPWSDNDASA-N | PubChem |
| Canonical SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C | PubChem |
| Synonyms | Atenolol Acid-d5, 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy-d5]benzeneacetic Acid | PubChem |
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of Metoprolol Acid-d5, highlighting the positions of the five deuterium atoms.
Caption: 2D structure of Metoprolol Acid-d5.
Experimental Protocols
While specific synthesis protocols for Metoprolol Acid-d5 are proprietary to commercial suppliers, a conceptual synthesis pathway can be derived from established methods for preparing metoprolol and its analogues. The primary application of Metoprolol Acid-d5 is in quantitative analysis.
Conceptual Synthesis Pathway
The synthesis would likely follow a multi-step process analogous to the synthesis of metoprolol, utilizing deuterated starting materials at the appropriate step to introduce the isotopic labels.
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Phenol Etherification: 4-(2-methoxyethyl)phenol reacts with a deuterated version of epichlorohydrin (e.g., epichlorohydrin-d5) in the presence of a base like sodium hydroxide to form the deuterated epoxide intermediate.
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Amination: The resulting deuterated epoxide is then reacted with isopropylamine, which opens the epoxide ring to yield deuterated metoprolol (Metoprolol-d5).
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Oxidation: The terminal ethyl ether of Metoprolol-d5 would then be oxidized to a carboxylic acid to form the final product, Metoprolol Acid-d5. This step is analogous to the metabolic conversion in vivo.
Protocol for Quantitative Analysis using LC-MS/MS
Metoprolol Acid-d5 is ideally suited as an internal standard for the quantification of Metoprolol Acid in biological matrices such as plasma or urine. The following is a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.
1. Sample Preparation (Protein Precipitation):
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To a 100 µL aliquot of plasma sample, add 20 µL of a working solution of Metoprolol Acid-d5 (internal standard) in methanol.
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Vortex mix for 30 seconds.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex mix for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
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LC System: A high-performance liquid chromatography (HPLC) system.
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Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Flow Rate: 0.3 mL/min.
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Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
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Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
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MS System: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray Ionization (ESI), positive mode.
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Detection: Multiple Reaction Monitoring (MRM).
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MRM Transitions (Hypothetical):
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Metoprolol Acid: Precursor ion (e.g., m/z 268.1) → Product ion (e.g., m/z 116.1).
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Metoprolol Acid-d5: Precursor ion (e.g., m/z 273.1) → Product ion (e.g., m/z 121.1).
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Note: Exact m/z values must be optimized experimentally.
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4. Quantification:
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A calibration curve is constructed by analyzing blank plasma samples spiked with known concentrations of Metoprolol Acid and a fixed concentration of Metoprolol Acid-d5.
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The peak area ratio of the analyte (Metoprolol Acid) to the internal standard (Metoprolol Acid-d5) is plotted against the analyte concentration.
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The concentration of Metoprolol Acid in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Analytical Workflow
The use of a deuterated internal standard like Metoprolol Acid-d5 is fundamental to modern bioanalytical workflows, particularly in regulated pharmacokinetic studies. The diagram below illustrates this logical relationship.
Caption: Workflow for bioanalysis using a deuterated internal standard.
